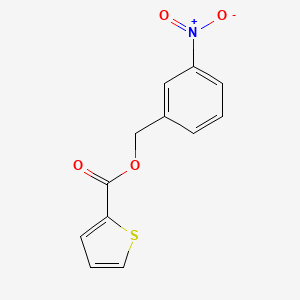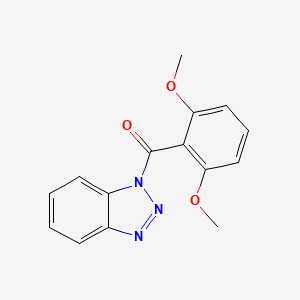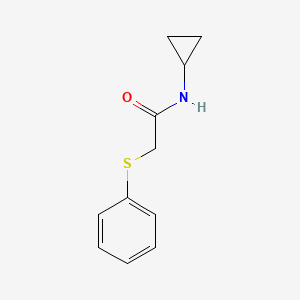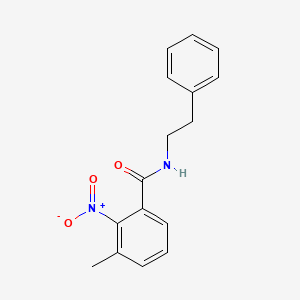
3-chloro-N,N-diethyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,N-diethyl-4-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946, and since then, it has become one of the most effective and commonly used insect repellents worldwide. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
DEET works by interfering with the insect's olfactory system. It is believed that DEET blocks the insect's ability to detect carbon dioxide, which is a key component of their host-finding behavior. DEET also masks the scent of the host, making it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
DEET has been found to have no significant effects on the human body when used as directed. It is generally considered safe for use in insect repellents. However, some studies have suggested that DEET may have mild toxic effects on the nervous system, particularly in children. These effects are generally considered to be mild and reversible.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is an effective insect repellent that has been extensively studied for its insect-repelling properties. It is readily available and easy to synthesize, making it a popular choice for use in lab experiments. However, DEET has limitations in terms of its effectiveness against certain insects and its potential toxicity.
Orientations Futures
There are several areas of research that could be pursued in the future to further our understanding of DEET and its insect-repelling properties. One area of research could focus on developing new insect repellents that are more effective than DEET against certain insects. Another area of research could focus on identifying the potential toxic effects of DEET on the human body, particularly in children. Additionally, research could be conducted to develop new formulations of DEET that are more effective and less toxic than current formulations.
Méthodes De Synthèse
DEET is synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride and hydrogen chloride gas. The reaction yields 3-chloro-N,N-diethyl-4-methylbenzamide, which is then purified by distillation. The synthesis of DEET is a straightforward process, and the compound is readily available for use in insect repellents.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect carbon dioxide, which is a key component of their host-finding behavior. DEET also repels insects by masking the scent of the host, making it difficult for the insect to locate its prey.
Propriétés
IUPAC Name |
3-chloro-N,N-diethyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSDBZNFXFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone](/img/structure/B5748582.png)



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)

![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)
![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)
